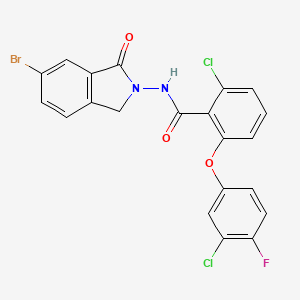![molecular formula C15H15N3O2S B7432856 3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide](/img/structure/B7432856.png)
3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide, also known as MPT0B390, is a novel small molecule compound that has gained attention in scientific research due to its potential as an anticancer agent.
Wirkmechanismus
The exact mechanism of action of 3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide is not fully understood, but it is believed to act by inhibiting the activity of the protein kinase CK2. CK2 is a key regulator of cell growth and proliferation and is overexpressed in many types of cancer cells. Inhibition of CK2 activity by 3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide has been shown to have low toxicity and high selectivity for cancer cells. It has also been shown to have synergistic effects with other anticancer agents, making it a potential candidate for combination therapy. 3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide has been found to be effective in both in vitro and in vivo studies, indicating its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide is its low toxicity and high selectivity for cancer cells, making it a potentially safer and more effective anticancer agent compared to other compounds. However, its mechanism of action is not fully understood, which may make it more difficult to optimize its efficacy. Additionally, more research is needed to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide. One direction is to further investigate its mechanism of action and identify potential targets for combination therapy. Another direction is to optimize its efficacy and determine the optimal dosage and administration route. Additionally, clinical trials are needed to determine its safety and efficacy in humans.
Synthesemethoden
3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide was synthesized using a multi-step process that involved the reaction of 3-methyl-5-aminobenzamide with 2-mercaptopyridine-3-carboxylic acid, followed by acetylation of the resulting product. The final compound was purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide has shown promising results in preclinical studies as an anticancer agent. It has demonstrated efficacy against various types of cancer cells, including lung, breast, liver, and colon cancer cells. 3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
3-methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-6-11(15(16)20)8-12(7-10)18-13(19)9-21-14-4-2-3-5-17-14/h2-8H,9H2,1H3,(H2,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPMFEHTNVQYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=CC=CC=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-(2,4-difluorophenyl)piperidin-1-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432775.png)
![2-[2-(2,4-Difluorophenyl)piperidin-1-yl]-5,6-difluoro-1,3-benzothiazole](/img/structure/B7432779.png)

![N-[2,4-difluoro-6-(2-methylphenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide](/img/structure/B7432788.png)
![2-(4-methylphenyl)-N-[1-[[[2-(4-methylpyrazol-1-yl)acetyl]amino]methyl]cyclopentyl]propanamide](/img/structure/B7432790.png)
![Methyl 4-(5-azaspiro[2.6]non-7-en-5-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7432792.png)
![3-(difluoromethylsulfonyl)-N-[2-(4-ethoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B7432797.png)
![N-[2-[(2,4-dichlorophenyl)methyl-methylamino]propyl]-2-phenoxyacetamide](/img/structure/B7432806.png)
![4-fluoro-N-[1-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]cyclopropyl]bicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide](/img/structure/B7432814.png)
![3-(difluoromethylsulfonyl)-N-[2-(3,5-dimethylphenoxy)-6-fluorophenyl]benzamide](/img/structure/B7432826.png)
![3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide](/img/structure/B7432833.png)

![N-[3,3-dimethyl-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]butyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7432853.png)
